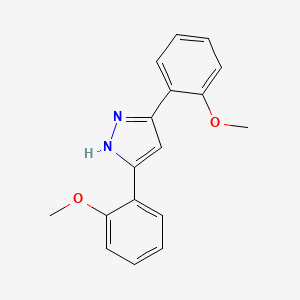![molecular formula C13H21NO5S B6164269 tert-butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2172654-94-1](/img/new.no-structure.jpg)
tert-butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[45]decane-8-carboxylate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles
Scientific Research Applications
tert-Butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of tert-butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent or non-covalent bonds with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 2,2,4-trioxo-2lambda6-thia-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
tert-Butyl 2,2-dioxo-2lambda6-thia-3,8-diazaspiro[4.5]decane-8-carboxylate: Another spirocyclic compound with different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications
Properties
CAS No. |
2172654-94-1 |
|---|---|
Molecular Formula |
C13H21NO5S |
Molecular Weight |
303.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




